2-[4-[(1,3-Dioxoisoindol-2-yl)methyl]phenyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-[1,1’-biphenyl]-2-carbonitrile is a complex organic compound characterized by its unique structure, which includes a biphenyl core and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-[1,1’-biphenyl]-2-carbonitrile typically involves the reaction of a biphenyl derivative with an isoindole precursor under specific conditions. One common method involves the use of a biphenyl-2-carbonitrile as the starting material, which is then reacted with a 1,3-dioxo-2,3-dihydro-1H-isoindole derivative in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4’-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-[1,1’-biphenyl]-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The biphenyl and isoindole moieties can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4’-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 4’-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-[1,1’-biphenyl]-2-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The isoindole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways[7][7].
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate
- Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-3-carboxylate
Uniqueness
4’-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-[1,1’-biphenyl]-2-carbonitrile is unique due to its specific structural features, which include the combination of a biphenyl core with an isoindole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H14N2O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]benzonitrile |
InChI |
InChI=1S/C22H14N2O2/c23-13-17-5-1-2-6-18(17)16-11-9-15(10-12-16)14-24-21(25)19-7-3-4-8-20(19)22(24)26/h1-12H,14H2 |
InChI Key |
KQGALWMVXXOYIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.